![molecular formula C23H15N5OS B2875693 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 688792-71-4](/img/structure/B2875693.png)
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H15N5OS and its molecular weight is 409.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Research has demonstrated various synthetic routes to create quinazolin-4(3H)-ones and related compounds, showcasing methodologies involving amidine arylation and cyclization processes. For instance, a study detailed the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one through reactions involving 2-trifluoromethyl-4-iodo-nicotinic acid, highlighting the applicability of amidine arylation for the synthesis of quinazolin-4(3H)-ones (Li et al., 2013).
- Structural Requirements for Pro-apoptotic Agents : Research into the structural requirements for pro-apoptotic agents based on derivatives like 2,4-diaminoquinazoline has led to the identification of specific structural profiles that suggest different mechanisms of action for these compounds, underscoring their potential in cancer therapy (Font et al., 2011).
Potential Applications
- Antimicrobial and Antifungal Activities : Some derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. A study on benzothiazole pyrimidine derivatives, for instance, highlighted excellent in vitro activity against Staphylococcus aureus, Escherichia coli, and several fungi, presenting these compounds as potential antimicrobial agents (Maddila et al., 2016).
- Anticancer Agents : The synthesis and evaluation of certain quinazolin-4(3H)-one derivatives have identified compounds with anti-proliferative properties against cancer cell lines, indicating their potential as anticancer agents. Innovative synthetic methodologies have facilitated the creation of these compounds, which have been subject to pharmacological evaluations to assess their efficacy (Mulakayala et al., 2012).
Mécanisme D'action
Target of Action
It is known that nitrogen-containing heterocyclic compounds, which this compound is a part of, form the basis of many biologically active substances . They are often involved in interactions with various proteins, enzymes, and receptors in the body, which could potentially be the targets of this compound.
Mode of Action
It’s known that nitrogenous heterocycles, such as this compound, have a wide spectrum of biological activity and numerous therapeutic applications in medicine . They often work by interacting with their targets and causing changes in their function, which can lead to various downstream effects.
Biochemical Pathways
Nitrogenous heterocycles are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . They can influence the function of various enzymes and proteins, leading to changes in cellular processes and signaling pathways.
Result of Action
Given the broad biological activity of nitrogenous heterocycles, it can be inferred that this compound could have a wide range of potential effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5OS/c29-21-13-15(24-20-11-5-6-12-27(20)21)14-30-23-26-17-8-2-1-7-16(17)22-25-18-9-3-4-10-19(18)28(22)23/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHHHVPZDMTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=O)N6C=CC=CC6=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)
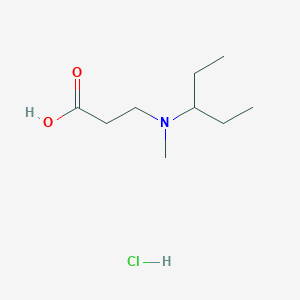
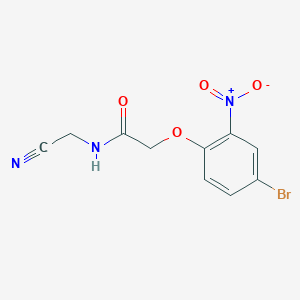

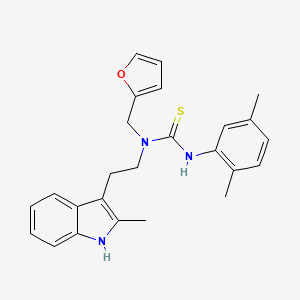
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)


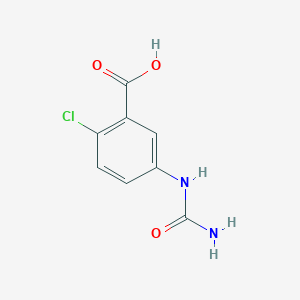
![2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2875627.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopentane-carboxamide hydrochloride](/img/structure/B2875628.png)
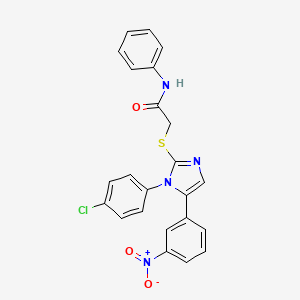
![3-(4-Phenoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2875633.png)
